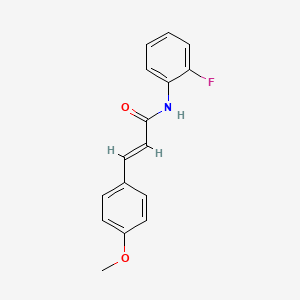

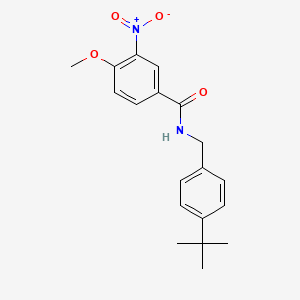

![molecular formula C15H22N4O4S B5556803 6-{[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5556803.png)

6-{[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "6-{[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone" involves multiple steps, including the synthesis of stereoisomers due to the presence of asymmetric centers in the structure. For example, the synthesis of similar pyridazinone derivatives involves creating a mixture of stereoisomers, which exhibit different pharmacological profiles (Howson et al., 1988).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of multiple stereocenters, leading to various stereoisomers. Each stereoisomer can exhibit distinct biological activities, highlighting the importance of stereochemistry in the synthesis and analysis of such compounds (Howson et al., 1988).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis and Activity of Stereoisomers : The synthesis of four stereoisomers of a related compound demonstrated a combination of vasodilation and beta-adrenergic antagonist activity. One isomer showed a slightly better profile than the complete mixture, indicating the importance of stereochemistry in biological activity (Howson et al., 1988).

Molecular Docking and Screening

Novel Pyridine Derivatives : A study on novel pyridine derivatives, starting from a related compound, involved in silico molecular docking screenings towards a target protein, revealing moderate to good binding energies. These compounds also exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).

Antitumor Activity

N-heterocycles Derived from Pyrazolyl-substituted 2(3H)-furanone : The synthesis of various N-heterocycles showed significant anticancer activity against multiple carcinoma cell lines. Compound 6a, in particular, was more potent than the reference drug, Doxorubicin (Abou-Elmagd et al., 2016).

Antioxidant Agents

Acryloyl Isothiocyanate Derivatives : The synthesis of novel heterocyclic compounds, including pyrimidine, triazole, and thiadiazolopyrimidine derivatives, showed significant antioxidant activity. Notably, pyrimidinethione derivatives were the most potent (El‐Badawy et al., 2021).

Herbicide Action Mechanism

Pyridazinone Herbicides : The mode of action of pyridazinone herbicides on photosynthesis inhibition in plants was studied, offering insights into their phytotoxicity and potential agricultural applications (Hilton et al., 1969).

Antihypertensive Activity

Potassium Channel Activators : A series of compounds, including pyridazinones, demonstrated antihypertensive activity and were identified as new potassium channel activators. These findings highlight the potential for developing novel antihypertensive drugs (Bergmann & Gericke, 1990).

Eigenschaften

IUPAC Name |

3-[(4aR,7aS)-1-(cyclopropylmethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carbonyl]-4,5-dihydro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4S/c20-14-4-3-11(16-17-14)15(21)19-6-5-18(7-10-1-2-10)12-8-24(22,23)9-13(12)19/h10,12-13H,1-9H2,(H,17,20)/t12-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCCWHXIXHUPOH-OLZOCXBDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCN(C3C2CS(=O)(=O)C3)C(=O)C4=NNC(=O)CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CCN([C@@H]3[C@H]2CS(=O)(=O)C3)C(=O)C4=NNC(=O)CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5556721.png)

![2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5556729.png)

![6-[2-(1,3-benzodioxol-5-ylcarbonyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid](/img/structure/B5556734.png)

![5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5556755.png)

![N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~,2-dimethylalaninamide](/img/structure/B5556779.png)

![3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole](/img/structure/B5556785.png)

![1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B5556813.png)

![3-[2-(dimethylamino)ethyl]-8-[2-(methylamino)isonicotinoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5556822.png)

![N-({1-[2-(4-bromophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5556827.png)